molecular formula C15H10Cl2F2O B1343523 4'-Chloro-3-(3-chloro-5-fluorophenyl)-2'-fluoropropiophenone CAS No. 898751-20-7

4'-Chloro-3-(3-chloro-5-fluorophenyl)-2'-fluoropropiophenone

Cat. No. B1343523
M. Wt: 315.1 g/mol
InChI Key: DIIOCGLBHBEFGC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated aromatic compounds is a topic of interest in several studies. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling a trifluoroacetophenone derivative with 4-nitrophenyl phenyl ether, followed by reduction with iron and hydrochloric acid . Another study reported the synthesis of a fluorine-containing diene through a three-step process starting from commercially available 3-sulpholene, demonstrating its utility as a Diels-Alder diene . Additionally, the synthesis of a compound with a hydroxyphenyl and hexafluoropropanol moiety was achieved by reacting phenol with hexafluoroacetone, using mesitylene and methanesulfonic acid as the solvent and catalyst, respectively . A unique multiple arylation of 2-hydroxy-2-methylpropiophenone with aryl bromides was catalyzed by palladium, leading to the formation of tetraarylethanes and isochroman-3-ones .

Molecular Structure Analysis

The molecular structures of various fluorinated compounds have been elucidated using different techniques. X-ray structure analysis determined the structure of a hexafluoropropanol derivative, revealing strong intermolecular hydrogen bonds forming two-dimensional layers . The crystal structure of a difluoro-hydroxyiminopropiophenone isomer was determined, showing a trans-oid arrangement of the carbonyl and hydroxyimino-groups . Similarly, the structure of a fluorophenyl and chlorophenyl-containing compound was confirmed by IR and single crystal X-ray diffraction studies, with the molecular geometry being supported by computational methods .

Chemical Reactions Analysis

The reactivity of fluorinated compounds has been explored in various contexts. The fluorine-containing diene synthesized from 3-sulpholene was shown to react with different dienophiles with high regioselectivity, yielding chlorofluoroaromatics or cyclic chlorofluorodienes . The palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides resulted in multiple arylation through successive C-C and C-H bond cleavages .

Physical and Chemical Properties Analysis

Fluorinated compounds often exhibit unique physical and chemical properties. A series of fluorine-containing polyimides derived from a novel diamine showed good solubility in polar organic solvents, excellent thermal stability, and outstanding mechanical properties . Another study on fluorinated polyimides based on a different diamine monomer reported high glass transition temperatures, low moisture absorption, low dielectric constants, and low color intensity, indicating their potential for optically transparent applications . Theoretical calculations on a hexafluoropropanol derivative predicted its application in fluoro-containing materials due to the presence of deprotonatable hydroxyl groups .

Scientific Research Applications

Quantum Chemical Studies and Synthesis

Research has involved the synthesis and spectral analysis of compounds related to 4'-Chloro-3-(3-chloro-5-fluorophenyl)-2'-fluoropropiophenone, focusing on understanding their molecular geometry, chemical reactivity, and photo-physical properties through quantum chemical studies. Such studies have employed methods like FT-IR, NMR spectra, and single-crystal X-ray diffraction, alongside computational calculations to assess vibrational frequencies, molecular electrostatic potential (MEP), and frontier orbitals, which identify chemically active sites responsible for chemical reactivity (Satheeshkumar et al., 2017).

Biocatalytic Reduction

Another aspect of research focused on the biocatalytic reduction of related compounds using Saccharomyces cerevisiae as a whole cell catalyst. This involved optimizing conditions such as glucose, yeast concentration, and substrate concentration to achieve high conversion rates, demonstrating the potential for efficient, environmentally friendly synthesis processes (이해룡 et al., 2011).

Intermolecular Interactions Analysis

Investigations into 1,2,4-triazoles derivatives have provided insights into the importance of lp⋯π intermolecular interactions in biologically active compounds. These studies include the synthesis, characterization, and detailed analysis of intermolecular interactions using techniques such as single crystal and powder X-ray diffraction, DSC, TGA, and theoretical calculations, contributing to a deeper understanding of molecular interactions that could influence the design of new drugs (Shukla et al., 2014).

Polymer Synthesis and Characterization

Research has also extended into the synthesis and characterization of novel polymers, with an emphasis on incorporating halogen, alkoxy, and alkyl ring-disubstituted isopropyl 2-cyano-3-phenyl-2-propenoates for copolymerization with styrene. These studies have explored the chemical properties, thermal stability, and degradation patterns of these polymers, providing valuable information for materials science and engineering applications (Hussain et al., 2019).

Antimicrobial Activity Studies

The synthesis and evaluation of sulfide and sulfone derivatives of phenyl-thiazole compounds have been researched for their antimicrobial properties. These compounds have been tested against various bacterial and fungal strains to identify potential new antibacterial and antifungal agents, highlighting the ongoing search for more effective treatments for infections (Badiger et al., 2013).

properties

IUPAC Name

3-(3-chloro-5-fluorophenyl)-1-(4-chloro-2-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2F2O/c16-10-2-3-13(14(19)8-10)15(20)4-1-9-5-11(17)7-12(18)6-9/h2-3,5-8H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIOCGLBHBEFGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C(=O)CCC2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644971
Record name 3-(3-Chloro-5-fluorophenyl)-1-(4-chloro-2-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Chloro-3-(3-chloro-5-fluorophenyl)-2'-fluoropropiophenone

CAS RN

898751-20-7
Record name 1-Propanone, 3-(3-chloro-5-fluorophenyl)-1-(4-chloro-2-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898751-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Chloro-5-fluorophenyl)-1-(4-chloro-2-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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